molecular formula C16H24N2O2 B6335631 Benzyl N-[(1-aminocycloheptyl)methyl]carbamate CAS No. 1352999-50-8

Benzyl N-[(1-aminocycloheptyl)methyl]carbamate

Cat. No.: B6335631
CAS No.: 1352999-50-8
M. Wt: 276.37 g/mol
InChI Key: FECJKOFZSHYZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(1-aminocycloheptyl)methyl]carbamate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes a benzyl group, a cycloheptyl ring, and a carbamate functional group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 1-aminocycloheptylmethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1-aminocycloheptyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

Benzyl N-[(1-aminocycloheptyl)methyl]carbamate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a protecting group for amines.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Benzyl N-[(1-aminocycloheptyl)methyl]carbamate can be compared with other carbamate compounds, such as:

    Benzyl carbamate: Similar structure but lacks the cycloheptyl ring.

    Cycloheptyl carbamate: Similar structure but lacks the benzyl group.

    Phenylmethyl carbamate: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its combination of a benzyl group and a cycloheptyl ring, which imparts distinct chemical and biological properties .

Biological Activity

Benzyl N-[(1-aminocycloheptyl)methyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H24N2O2 and a molecular weight of approximately 276.37 g/mol. Its structure features a benzyl group, an N-[(1-aminocycloheptyl)methyl] moiety, and a carbamate functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : Preliminary studies suggest potential interactions with neurotransmitter receptors, which could elucidate its neuroprotective and analgesic properties.

Biological Activities

This compound has been investigated for several biological activities:

  • Neuroprotective Effects : Initial findings indicate that the compound may protect neuronal cells from damage, possibly through modulation of neurotransmitter systems.
  • Analgesic Properties : Its interaction with pain pathways suggests potential use as an analgesic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionPotential to protect neurons from damage,
AnalgesiaPossible modulation of pain pathways,
Enzyme InhibitionInteraction with specific enzymes,

Case Study: Interaction with Neurotransmitter Receptors

A study focused on the binding affinity of this compound with various neurotransmitter receptors. The findings indicated significant binding activity with certain receptors, suggesting a mechanism for its analgesic effects. The compound was tested in vitro against several receptor types, showing promising results in modulating receptor activity, which could lead to therapeutic applications in pain management .

Synthesis and Applications

The synthesis of this compound typically involves several chemical reactions that enhance its biological activity. This compound serves as a reference standard in pharmacological testing and is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Properties

IUPAC Name

benzyl N-[(1-aminocycloheptyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c17-16(10-6-1-2-7-11-16)13-18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECJKOFZSHYZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.